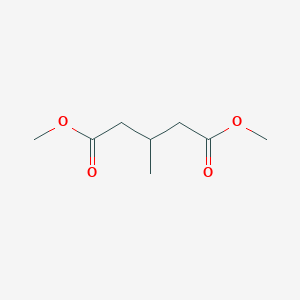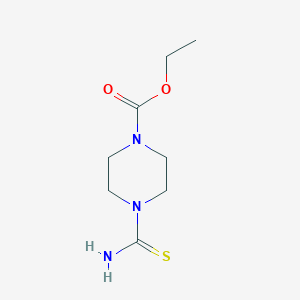
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester, commonly known as PCTE, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. PCTE is a versatile compound that has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of PCTE is not well understood. However, it is believed that PCTE acts as a thiol-reactive compound that can modify the cysteine residues of proteins. This modification can lead to changes in the conformation and activity of the protein, which can affect its biological function.
Effets Biochimiques Et Physiologiques
PCTE has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PCTE has also been shown to have antioxidant properties and can scavenge free radicals. In addition, PCTE has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
PCTE is a versatile compound that has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. PCTE is also a reactive compound that can be used to modify proteins and other biomolecules. However, PCTE has some limitations for use in lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, PCTE can react with other thiols in the system, which can lead to non-specific modifications.
Orientations Futures
There are several future directions for research on PCTE. One area of research is the development of new synthetic methods for PCTE and its derivatives. Another area of research is the investigation of the biological activities of PCTE and its derivatives. This research could lead to the development of new drugs for the treatment of various diseases. Finally, the development of new methods for the modification of proteins using PCTE could have important applications in biotechnology and drug discovery.
Méthodes De Synthèse
The synthesis of PCTE can be achieved by reacting ethyl piperazine-1-carboxylate with thiocarbamoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of PCTE obtained by this method is high, and the process is relatively simple and cost-effective.
Applications De Recherche Scientifique
PCTE is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of a variety of piperazine derivatives, which have a wide range of biological activities. PCTE is also used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
Propriétés
Numéro CAS |
19553-02-7 |
|---|---|
Nom du produit |
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester |
Formule moléculaire |
C8H15N3O2S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
Clé InChI |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)N1CCN(CC1)C(=N)S |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=S)N |
Autres numéros CAS |
19553-02-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



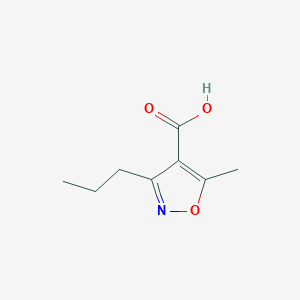
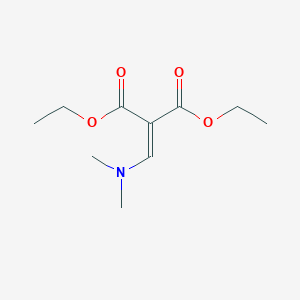
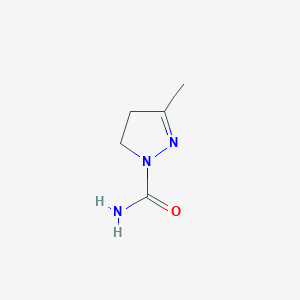
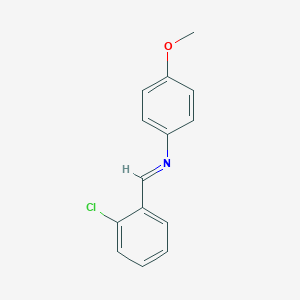
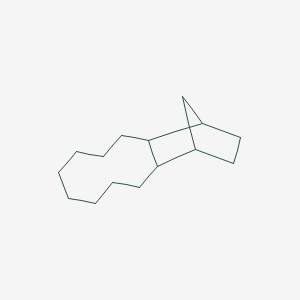
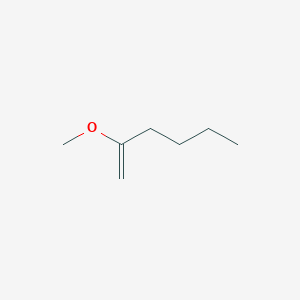
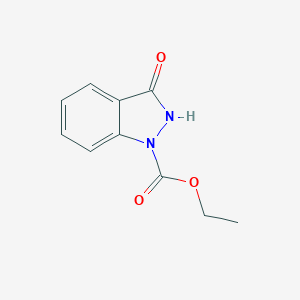
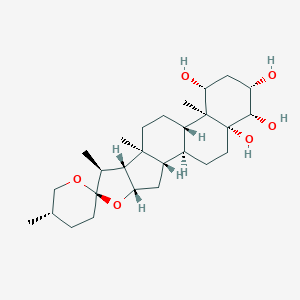
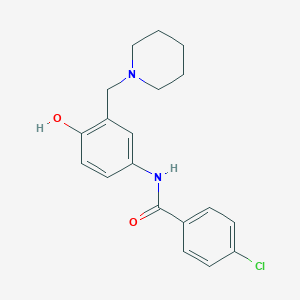
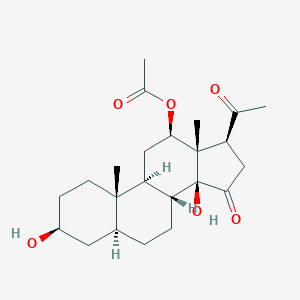
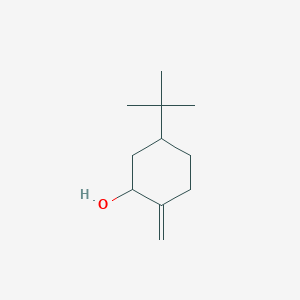
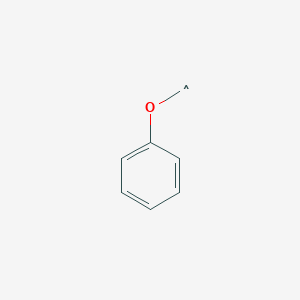
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
